molecular formula C7H9N3O2 B13473677 methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate

methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate

Cat. No.: B13473677
M. Wt: 167.17 g/mol
InChI Key: JFFRQKDYHMGTFW-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazole core with a methyl ester substituent at position 2. Its molecular formula is C₈H₁₀N₄O₂, and the structure combines the electron-rich triazole ring with the polar ester group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-c]triazole-3-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-5-3-2-4-10(5)9-8-6/h2-4H2,1H3

InChI Key

JFFRQKDYHMGTFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-alkynyl ketones, followed by cyclization and esterification . Another approach involves the use of orthoesters and hydrazinopyrazine, followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride
  • Core Structure : Pyrrolo[1,2-b]pyrazole (pyrazole instead of triazole).
  • Substituents: Aminomethyl group at position 2 and methyl ester at position 3.
  • Molecular Formula : C₁₀H₂₀ClN₃O₂.
  • The aminomethyl group enhances solubility in acidic conditions due to protonation .
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate
  • Core Structure : Imidazo[1,2-c][1,2,3]triazole (imidazole fused with triazole).
  • Substituents : Ethyl ester at position 3 and methyl group at position 4.
  • Molecular Formula : C₈H₁₂N₄O₂.
  • Key Differences : The imidazole ring introduces a basic nitrogen, altering electronic properties. Ethyl ester may confer slower hydrolysis compared to methyl esters .
Methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
  • Core Structure : Pyrrolo[2,1-c][1,2,4]triazole (different triazole ring numbering).
  • Substituents : Methyl group at position 3 and ester at position 5.
  • Molecular Formula : C₈H₁₁N₃O₂.

Substituent Variations

3-Bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole
  • Substituent : Bromine at position 3.
  • Molecular Formula : C₅H₆BrN₃.
  • Key Differences : Bromine’s electronegativity and steric bulk enhance electrophilic substitution reactivity. The absence of an ester group reduces polarity, impacting solubility .
Methyl (3S)-3,5-diphenyl-1H,3H-pyrrolo[1,2-c]thiazole-6-carboxylate
  • Core Structure : Pyrrolo-thiazole (sulfur-containing heterocycle).
  • Substituents : Diphenyl groups at positions 3 and 5.
  • Molecular Formula : C₂₂H₁₈N₂O₂S.
  • Key Differences : Thiazole’s sulfur atom increases lipophilicity, while phenyl groups enhance π-π stacking in biological targets .

Functional Group Comparisons

Compound Name Core Heterocycle Key Substituents Molecular Formula Notable Properties
Target Compound Pyrrolo[1,2-c][1,2,3]triazole Methyl ester at C3 C₈H₁₀N₄O₂ High polarity, moderate stability
Methyl 2-(aminomethyl)-pyrrolo[1,2-b]pyrazole Pyrrolo-pyrazole Aminomethyl, methyl ester C₁₀H₂₀ClN₃O₂ Enhanced solubility in acidic media
Ethyl 4-methyl-imidazo[1,2-c]triazole Imidazo-triazole Ethyl ester, methyl group C₈H₁₂N₄O₂ Basic nitrogen, slower ester hydrolysis
3-Bromo-pyrrolo[1,2-c]triazole Pyrrolo-triazole Bromine at C3 C₅H₆BrN₃ Electrophilic reactivity, lower polarity

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